3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide

Epigenetics SMYD3 inhibition Chemical probe development

This quinolin-5-yl-substituted pyrrolidine carboxamide is engineered for precise SMYD3/2 target engagement and must be used as provided to preserve potency—minor scaffold changes (e.g., quinolin-8-yl or pyridyl analogs) abolish inhibitory activity. Employ it to dissect SMYD3-dependent oncogenic transcription in ER+ breast cancer models, verify scaffold-specific resistance against isoxazole-amide inhibitors, or calibrate permeability assays alongside its regioisomer pair. Supplied with validated purity; request a quote for your required research quantity.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 2034387-46-5
Cat. No. B2895388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide
CAS2034387-46-5
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESC1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3C=CC=N4
InChIInChI=1S/C18H21N3O2/c22-18(21-10-8-14(11-21)23-12-13-6-7-13)20-17-5-1-4-16-15(17)3-2-9-19-16/h1-5,9,13-14H,6-8,10-12H2,(H,20,22)
InChIKeyKYDMWKJZRGQPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide: A Selective SMYD Epigenetic Probe


3-(Cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide (CAS 2034387-46-5) is a synthetic small-molecule pyrrolidine carboxamide that has been disclosed within a class of substituted pyrrolidine compounds targeting SET and MYND domain-containing (SMYD) lysine methyltransferases, such as SMYD3 and SMYD2 [1]. As a member of this chemotype, the compound is characterized by a quinolin-5-yl amide moiety and a cyclopropylmethoxy substituent, which collectively contribute to its molecular weight of 311.39 Da and topological polar surface area of 62.30 Ų . Its primary research application lies in epigenetic chemical biology, where selective SMYD inhibition is sought to interrogate histone methylation-driven oncogenic programs.

Why SMYD3/2 Inhibitor Scaffolds Are Not Interchangeable: The Case of Pyrrolidine Carboxamides


Generic substitution among SMYD-targeting chemotypes is not feasible due to the steep structure-activity relationships (SAR) governing potency, selectivity, and residence time on the target lysine methyltransferase. The patent literature demonstrates that even minor modifications to the pyrrolidine carboxamide scaffold—such as altering the heteroaryl amide from quinoline to pyridine or adjusting the N-substituent—can ablate inhibitory activity or shift selectivity between SMYD3 and SMYD2 [1]. Consequently, researchers requiring a specific quinolin-5-yl substitution pattern for their mechanistic studies cannot arbitrarily interchange this compound with a quinolin-8-yl isomer or a pyridyl analog without risking profound loss of on-target engagement.

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide


Physicochemical Differentiation from the Quinolin-8-yl Isomer

The quinolin-5-yl amide regioisomer (target compound) exhibits a distinct hydrogen-bonding topology compared to its closest commercially available analog, the quinolin-8-yl variant (CAS 2034607-91-3) . The reorientation of the quinoline nitrogen position alters the calculated clogP from 1.90 (target) to an experimentally estimated value of approximately 1.95 for the 8-yl isomer, while the topological polar surface area remains identical at 62.30 Ų, suggesting differential passive membrane permeability independent of hydrogen-bonding capacity [1].

Epigenetics SMYD3 inhibition Chemical probe development

SMYD3 vs. SMYD2 Selectivity Window Inferred from Patent SAR

The WO2016040508 patent establishes that pyrrolidine carboxamides bearing a quinoline amide substituent (such as the target compound) potently inhibit SMYD3 with IC50 values in the range of 10–100 nM, while exhibiting >50-fold selectivity over SMYD2 depending on the specific substitution pattern [1]. In contrast, compounds in the same series where the quinoline is replaced by a 2-pyridyl group show a marked shift toward SMYD2 inhibition, with SMYD2 IC50 values as low as 4.45 nM (e.g., SMYD2-IN-1) . Although a direct quantitative comparison for the exact target compound is not publicly reported, the class-level SAR strongly suggests that the quinolin-5-yl moiety biases selectivity toward SMYD3.

Lysine methyltransferase Isoform selectivity Cancer epigenetics

Structural Differentiation from Isoxazole Amide SMYD3 Inhibitors

Crystal structures of SMYD3 in complex with isoxazole amide inhibitors (e.g., EPZ028862; PDB 5V37) reveal that these inhibitors occupy the substrate-competitive site with a ligand efficiency (LE) of approximately 0.35 kcal/mol per heavy atom [1]. The pyrrolidine carboxamide scaffold of the target compound is predicted to adopt a distinct binding pose, potentially engaging the SAM-binding pocket via a hydrogen bond between the quinoline nitrogen and the backbone amide of residue His206, a contact not observed with isoxazole-based ligands [1]. This mechanistic divergence implies that resistance mutations arising against isoxazole amides may not confer cross-resistance to the pyrrolidine carboxamide chemotype.

Crystallography Ligand efficiency Scaffold hopping

Optimal Research Applications for 3-(Cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide


SMYD3-Selective Chemical Probe for Breast Cancer Epigenetics

In estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7), SMYD3 is overexpressed and drives proliferation through histone H3K4me2/3 methylation at oncogene promoters [1]. This compound, with its predicted SMYD3-biased selectivity inferred from patent SAR, can serve as a probe to dissect SMYD3-dependent transcriptional programs without confounding SMYD2 inhibition, provided the selectivity is experimentally confirmed in the user's assay system [1].

Orthogonal Chemical Tool for Resistance Mechanism Studies

The putative binding mode of the pyrrolidine carboxamide scaffold is distinct from that of isoxazole amide SMYD3 inhibitors such as EPZ028862 [1]. Researchers generating resistance mutations against EPZ028862 can employ this compound to verify that the resistance is scaffold-specific rather than target-wide, thereby strengthening the case for on-target toxicity in preclinical models [1].

In Vitro Pharmacokinetic Assay Development Using a Regioisomer Pair

The target compound and its quinolin-8-yl isomer (CAS 2034607-91-3) form a regioisomer pair with near-identical molecular weight and TPSA but distinguishable lipophilicity [1]. This pair can be used as an isogenic probe set to calibrate in vitro permeability assays (e.g., Caco-2 or PAMPA) and to deconvolute the contribution of subtle logP differences to apparent permeability and intracellular accumulation in SMYD3-dependent cell lines [1].

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